molecular formula C23H24N2O3 B15015158 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B15015158
M. Wt: 376.4 g/mol
InChI Key: MYKSEKIDBGYZKQ-ZVHZXABRSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethyl bromoacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is condensed with 2-ethoxynaphthaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)acetohydrazide
  • 2-(2,4-dimethylphenoxy)acetohydrazide
  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H24N2O3/c1-4-27-22-12-10-18-7-5-6-8-20(18)21(22)14-24-25-23(26)15-28-19-11-9-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,25,26)/b24-14+

InChI Key

MYKSEKIDBGYZKQ-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=CC(=C(C=C3)C)C

Origin of Product

United States

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